3-Oxobicyclo[3.1.0]hexane-6-carboxylicacid
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Overview
Description
3-Oxobicyclo[310]hexane-6-carboxylic acid is a bicyclic compound with the molecular formula C6H8O3 It is characterized by a unique structure that includes a three-membered ring fused to a six-membered ring, with a carboxylic acid functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst. This reaction can be conducted under low catalyst loadings and specific hydrolysis conditions to yield either the exo- or endo-isomers of the compound .
Industrial Production Methods
The use of flow chemistry techniques to generate diazo compounds has also been explored to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid include:
- 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 3-Oxabicyclo[3.1.0]hexane-2-carboxylic acid
Uniqueness
What sets 3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid apart from these similar compounds is its specific structural configuration and the presence of the oxo group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
3-oxobicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-3-1-4-5(2-3)6(4)7(9)10/h4-6H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFISOZAPJMQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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